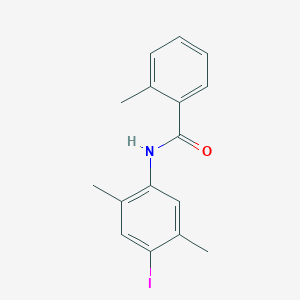![molecular formula C19H23N3O4S B244656 N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide](/img/structure/B244656.png)
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of spleen tyrosine kinase (SYK), which is an important mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide selectively inhibits SYK, which is a key mediator of B-cell receptor signaling. This pathway is important for the survival and proliferation of cancer cells, particularly those of hematological origin. By inhibiting SYK, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide disrupts B-cell receptor signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown efficacy in reducing tumor growth in vivo. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have minimal off-target effects, which is important for the development of cancer therapies.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has shown synergy with other cancer therapies, which could potentially improve treatment outcomes. However, one limitation of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
将来の方向性
There are several potential future directions for the development of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by SYK signaling. Finally, further research is needed to optimize the dosing and administration of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide in clinical trials, in order to maximize its therapeutic potential.
合成法
The synthesis of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(4-methylsulfonylpiperazin-1-yl)benzamide in the presence of a base to form N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide.
科学的研究の応用
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in cancer cells. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy.
特性
分子式 |
C19H23N3O4S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
3-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-5-3-4-15(14-18)19(23)20-16-6-8-17(9-7-16)21-10-12-22(13-11-21)27(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChIキー |
CUGYVHPHDMBZCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)